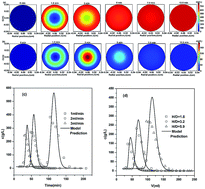Desorption of 1-butanol from polymeric resin: experimental studies and mathematical modeling
RSC Advances Pub Date: 2015-12-14 DOI: 10.1039/C5RA21986H
Abstract
Desorption is essential to design an integrated recovery process for 1-butanol, a potential biofuel. The modeling of desorption processes is a significant tool to optimize the separation process of 1-butanol. In this work, we systematically studied the desorption of 1-butanol from a porous polymeric resin KA-I by solvent desorption technique. The desorption equilibrium, desorption kinetics and dynamic desorption behaviors were studied experimentally and simulated theoretically. About 1.5 bed volumes of absolute ethanol could desorb 1-butanol completely with 73.6 g L−1 1-butanol in the effluent in the fixed bed system. A pore diffusion model was used to fit the desorption kinetics of 1-butanol satisfactorily. The concentration evolution of eluent and 1-butanol in the resin pore was simulated. During desorption, the concentration of 1-butanol in the resin pore increases gradually at first, and then decreases gradually due to the slower pore diffusion. Moreover, a general rate model was used to predict the dynamic desorption profiles of 1-butanol under different operating conditions successfully. Finally, repeated adsorption and desorption dynamic cycles were predicted by the general rate model quite well.


Recommended Literature
- [1] Magnetism in monolayer 1T-MoS2 and 1T-MoS2H tuned by strain
- [2] Single-source mediated facile electrosynthesis of p-Cu2S thin films on TCO (SnO2:F) with enhanced photocatalytic activities†
- [3] Inherently chiral concave molecules—from synthesis to applications
- [4] A mini-review of embedded 3D printing: supporting media and strategies
- [5] Food analysis
- [6] Stretchable supercapacitor based on a cellular structure†
- [7] From plasmon-induced luminescence enhancement in gold nanorods to plasmon-induced luminescence turn-off: a way to control reshaping†
- [8] Hexylresorcinol calix[4]arene-assisted synthesis of ZnO–Au micro–nano materials with enhanced photodegradation performance to degrade harmful organic compounds†
- [9] Self-assembly oxygen sensing thin film based on a Ru(ii) complex covalently grafted to porous anodized alumina oxide (AAO) templates†
- [10] Training for industry

Journal Name:RSC Advances
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 123983-05-1









